molecular formula C6H13NO B3021569 (1R,2R)-2-Aminocyclohexanol CAS No. 6982-39-4

(1R,2R)-2-Aminocyclohexanol

Cat. No.: B3021569
CAS No.: 6982-39-4
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-PHDIDXHHSA-N
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Description

(1R,2R)-2-Aminocyclohexanol is a chiral organic compound with the molecular formula C6H13NO It is a cyclohexane derivative where an amino group is attached to the second carbon atom, and a hydroxyl group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Aminocyclohexanol can be achieved through several methods. One common approach involves the reduction of (1R,2R)-2-Nitrocyclohexanol using hydrogenation techniques. This process typically employs a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reductive amination of cyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of (1R,2R)-2-Nitrocyclohexanol. This method is preferred due to its efficiency and scalability. The reaction is carried out in a high-pressure reactor with a suitable catalyst, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-Aminocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form cyclohexylamine using strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products Formed:

Scientific Research Applications

(1R,2R)-2-Aminocyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Aminocyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and ionic interactions with target molecules, influencing their activity. In medicinal chemistry, it is often used to modulate the activity of enzymes involved in neurotransmitter synthesis and degradation .

Comparison with Similar Compounds

    (1S,2S)-2-Aminocyclohexanol: The enantiomer of (1R,2R)-2-Aminocyclohexanol, which has similar chemical properties but different biological activities.

    Cyclohexanol: Lacks the amino group and thus has different reactivity and applications.

    Cyclohexylamine: Lacks the hydroxyl group and is primarily used in different industrial applications.

Uniqueness: this compound is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and as a chiral ligand in asymmetric catalysis. Its dual functional groups (amino and hydroxyl) provide versatility in chemical reactions and applications .

Properties

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310006
Record name (1R,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-16-8, 6982-39-4
Record name (1R,2R)-2-Aminocyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 2-amino-, (1R,2R)-rel-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-(1R,2R)-2-aminocyclohexan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trans-2-Aminocyclohexanol?

A1: The molecular formula of trans-2-Aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: What are the key spectroscopic characteristics of trans-2-Aminocyclohexanol?

A2: While specific data is not provided in the abstracts, typical characterization techniques include NMR (1H, 13C) and IR spectroscopy. These techniques provide insights into the compound's structure, functional groups, and potential intramolecular interactions. [, , ]

Q3: How does the trans configuration of the amino and hydroxyl groups in trans-2-Aminocyclohexanol affect its properties?

A3: The trans configuration is crucial for the compound's ability to act as a pH-triggered conformational switch. Protonation of the amino group leads to an intramolecular hydrogen bond with the hydroxyl group, causing a significant conformational change. This property has been exploited in the design of pH-sensitive liposomes and other stimuli-responsive systems. [, , , ]

Q4: What are the main applications of trans-2-Aminocyclohexanol in scientific research?

A4: trans-2-Aminocyclohexanol is primarily utilized as a:

  • Chiral building block: It serves as a starting material for synthesizing various optically active compounds, including aminocyclitols, and pharmaceuticals like Edoxaban. [, , ]
  • Ligand in catalysis: It forms complexes with metals like palladium and nickel, facilitating catalytic reactions such as Suzuki cross-couplings. [, ]
  • Component of pH-sensitive systems: Its conformational change upon protonation makes it valuable for designing pH-responsive materials, notably in drug delivery systems like pH-sensitive liposomes (fliposomes). [, , , , ]

Q5: What advantages do trans-2-Aminocyclohexanol-based pH-sensitive liposomes offer for drug delivery?

A6: These liposomes provide controlled drug release specifically at the target site (e.g., tumor), potentially reducing systemic toxicity and improving therapeutic efficacy. The rapid release mechanism triggered by the conformational flip allows for faster drug action compared to conventional liposomes. [, ]

Q6: Can the pH sensitivity of trans-2-Aminocyclohexanol-based liposomes be tailored?

A7: Yes, research suggests modifying the amino group of trans-2-Aminocyclohexanol can tune the pKa value and, consequently, the pH at which the conformational flip and drug release occur. This allows for the design of liposomes targeting specific tissues or cellular compartments with different pH environments. [, ]

Q7: How is trans-2-Aminocyclohexanol employed as a chiral auxiliary in asymmetric synthesis?

A8: Its rigid cyclohexane ring and the presence of both amino and hydroxyl groups allow for efficient diastereoselective transformations. It can be attached to substrates and, after a reaction, removed, leading to enantioenriched products. For instance, it has been successfully applied in the asymmetric synthesis of phenytoin derivatives. []

Q8: What are the advantages of using trans-2-Aminocyclohexanol as a ligand in metal-catalyzed reactions?

A9: trans-2-Aminocyclohexanol provides both steric hindrance and electronic properties beneficial for controlling reaction selectivity. Its chiral nature can induce asymmetry in product formation. Research highlights its effectiveness in nickel-catalyzed Suzuki reactions, including challenging transformations with unactivated alkyl halides. []

Q9: Has trans-2-Aminocyclohexanol been investigated for its biological activity?

A10: While the provided research mainly focuses on its chemical properties and applications, some studies explore its biological relevance. For example, derivatives incorporating the trans-2-Aminocyclohexanol moiety have been synthesized and evaluated for their ability to activate SdiA, a LuxR homologue in Salmonella enterica. This research identified potent activators with potential implications for understanding and manipulating quorum sensing in bacteria. []

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